molecular formula C10H11NO B2965920 1-(3-Methyl-1-benzofuran-2-YL)methanamine CAS No. 3782-23-8

1-(3-Methyl-1-benzofuran-2-YL)methanamine

Cat. No.: B2965920
CAS No.: 3782-23-8
M. Wt: 161.204
InChI Key: YQVRDGMKWLESIP-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

Mode of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 1-(3-Methyl-1-benzofuran-2-YL)methanamine may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Related compounds have been shown to increase reactive oxygen species in cancer cells , suggesting that this compound may also influence oxidative stress pathways.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Future Directions

While specific future directions for the study of 1-(3-Methyl-1-benzofuran-2-YL)methanamine are not mentioned in the retrieved documents, the compound and its derivatives continue to be a subject of significant research due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring through alkylation reactions.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination of the corresponding aldehyde or ketone derivative of the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: A derivative with a ketone group instead of an amine group.

    3-Methyl-2-(1-methylethenyl)benzofuran: A compound with a different substitution pattern on the benzofuran ring.

Uniqueness

1-(3-Methyl-1-benzofuran-2-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRDGMKWLESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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